Cas no 1806018-03-0 (4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride)

4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride
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- Inchi: 1S/C7H2Cl2F2INO/c8-4-2(12)1-13-5(6(9)14)3(4)7(10)11/h1,7H
- InChI Key: OOKYKCQJVCDBOD-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(=O)Cl)C(C(F)F)=C1Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Topological Polar Surface Area: 30
- XLogP3: 3.6
4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029052878-1g |
4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride |
1806018-03-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride Related Literature
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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2. Back matter
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on 4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride
Professional Introduction to 4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride (CAS No. 1806018-03-0)
4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1806018-03-0, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both chloro and iodine substituents, make it a versatile building block for further chemical modifications.
The compound's molecular structure consists of a pyridine core substituted with a chloro group at the 4-position, a difluoromethyl group at the 3-position, and an iodine atom at the 5-position. Additionally, the 2-carbonyl chloride functionality provides a reactive site for further derivatization, enabling the construction of complex molecular architectures. These features make 4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride an invaluable tool in medicinal chemistry and synthetic organic chemistry.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The presence of halogen atoms in this compound not only enhances its reactivity but also influences its electronic properties, making it suitable for various synthetic pathways.
One of the most compelling aspects of 4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride is its utility in cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry and are widely employed in the construction of complex organic molecules. The iodine atom, for instance, can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of diverse substituents at different positions of the pyridine ring.
The difluoromethyl group is another key feature that contributes to the compound's versatility. Difluoromethyl groups are known to enhance metabolic stability and binding affinity in biologically active molecules. Their incorporation into drug candidates can lead to improved pharmacokinetic properties, making them attractive for pharmaceutical development. Additionally, the chloro group can be readily displaced by nucleophiles under various conditions, providing another avenue for structural diversification.
Recent studies have highlighted the importance of halogenated pyridines in drug discovery. For example, a study published in the Journal of Medicinal Chemistry demonstrated that pyridines containing both chloro and iodine substituents exhibit enhanced binding affinity to certain protein targets. This finding underscores the significance of 4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride as a key intermediate in the development of novel therapeutic agents.
The compound's reactivity also makes it suitable for applications in material science and catalysis. For instance, it can be used to synthesize ligands for transition metal catalysts, which are essential in various industrial processes. The ability to modify its structure through different chemical transformations allows researchers to fine-tune its properties for specific applications.
In conclusion, 4-Chloro-3-(difluoromethyl)-5-iodopyridine-2-carbonyl chloride (CAS No. 1806018-03-0) is a multifunctional compound with broad applications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on the development of novel biologically active molecules. As research continues to uncover new applications for this compound, its importance in chemical synthesis is likely to grow even further.
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